Herboxidiene

Description

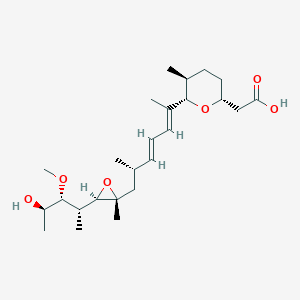

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3R,4R)-4-hydroxy-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O6/c1-15(14-25(6)24(31-25)18(4)23(29-7)19(5)26)9-8-10-16(2)22-17(3)11-12-20(30-22)13-21(27)28/h8-10,15,17-20,22-24,26H,11-14H2,1-7H3,(H,27,28)/b9-8+,16-10+/t15-,17+,18-,19-,20-,22-,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZXEMUWHQLLTC-LSIVYLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(=CC=CC(C)CC2(C(O2)C(C)C(C(C)O)OC)C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](O[C@@H]1/C(=C/C=C/[C@@H](C)C[C@@]2([C@H](O2)[C@H](C)[C@H]([C@@H](C)O)OC)C)/C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037297 | |

| Record name | Herboxidiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142861-00-5 | |

| Record name | Herboxidiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142861-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herboxidiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142861005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herboxidiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERBOXIDIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB7EM5EUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Herboxidiene's Mechanism of Action on the Spliceosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene, a potent natural product, exerts its antitumor activity by targeting the spliceosome, the intricate molecular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. This technical guide provides a comprehensive overview of the mechanism of action of herboxidiene, focusing on its interaction with the SF3B complex of the spliceosome. It details the molecular basis of splicing inhibition, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers in oncology, molecular biology, and drug development.

Introduction to Pre-mRNA Splicing and the Spliceosome

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding intervening sequences (introns) are removed from pre-mRNA, and the coding sequences (exons) are ligated together to form mature messenger RNA (mRNA). This process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex composed of five small nuclear RNAs (snRNAs; U1, U2, U4, U5, and U6) and over 150 associated proteins. The assembly of the spliceosome is a stepwise process, beginning with the recognition of the 5' splice site by the U1 snRNP and the branch point sequence (BPS) by the U2 snRNP, forming the A complex. Subsequent recruitment of the U4/U6.U5 tri-snRNP leads to the formation of the precatalytic B complex, which then undergoes significant conformational rearrangements to become catalytically active.

Herboxidiene: A Potent Inhibitor of the Spliceosome

Herboxidiene is a polyketide natural product that has demonstrated significant antitumor properties.[1] Its mechanism of action is attributed to its ability to inhibit the function of the spliceosome.[2] Like other natural product splicing modulators such as pladienolide B and spliceostatin A, herboxidiene targets the SF3B (splicing factor 3b) complex, a core component of the U2 snRNP.[3][4]

The SF3B Complex: The Direct Target of Herboxidiene

The SF3B complex is crucial for the recognition of the branch point adenosine (B11128) within the intron, a critical step in the formation of the spliceosome A complex.[3] Herboxidiene binds to the largest subunit of this complex, SF3B1.[3]

Molecular Mechanism of Action

Herboxidiene acts as a molecular glue, stabilizing a specific conformation of the SF3B complex that is incompatible with its function in splicing. Structural and biochemical studies have revealed that herboxidiene and other SF3B modulators bind to a pocket on SF3B1 that is normally occupied by the branch point adenosine of the pre-mRNA.[2][3] This binding event prevents the stable association of the U2 snRNP with the intron's branch point, thereby stalling spliceosome assembly at the A complex stage.[3][5] This leads to an accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[6]

The mechanism is considered to be pre-mRNA substrate competitive.[2] A key feature of herboxidiene's interaction is the role of its C1 carboxylic acid, which is essential for maintaining its binding within the SF3B1 channel and preventing the conformational changes required for splicing to proceed.[3]

Quantitative Data

The inhibitory activity of herboxidiene and its derivatives has been quantified through in vitro splicing assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: In Vitro Splicing Inhibition by Herboxidiene and its Analogs

| Compound | Modification | IC50 (µM) | Reference |

| Herboxidiene (1) | Parent Compound | 0.3 | [2] |

| 5(R)-hydroxy herboxidiene (6) | C5 Hydroxylation | Slightly lower than Herboxidiene | [7] |

| C5 epimer (7) | Epimerization at C5 | Comparable to Herboxidiene | [7] |

| 6-desmethyl herboxidiene (5) | Removal of C6 methyl | 0.35 | [5] |

| C6 alkene derivative (12) | Methylene at C6 | 0.4 | [7] |

| C6 (R)-methyl derivative (13) | Epimerization at C6 | 2.5 | [7] |

| C6 cyclopropyl (B3062369) derivative (14) | Cyclopropyl at C6 | 5.2 | [7] |

| C6 gem-dimethyl derivative (15) | Gem-dimethyl at C6 | ~3-fold less potent than Herboxidiene | [7] |

| Carba-derivative (6) | Tetrahydropyran oxygen replaced with carbon | 6 | [5] |

| Diastereomeric carba-derivative (27) | Diastereomer of carba-derivative | >100 | [5] |

Table 2: Resistance Mutations to Herboxidiene

| Gene | Mutation | Effect on Herboxidiene Activity | Reference |

| SF3B1 | R1074H | Resistance | [8] |

| SF3B1 | K1071E | Resistance | [8] |

| SF3B1 | V1078A/I | Resistance | [8] |

| PHF5A | Y36C | Resistance | [8][9] |

Experimental Protocols

In Vitro Splicing Assay

This protocol is adapted from established methods to assess the effect of herboxidiene on pre-mRNA splicing using HeLa cell nuclear extracts.[10][11][12]

Materials:

-

HeLa cell nuclear extract

-

Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled adenovirus major late pre-mRNA)

-

Splicing buffer components (HEPES-KOH pH 7.9, KOAc, Mg(OAc)2, DTT)

-

ATP and Creatine Phosphate (CP)

-

Herboxidiene and its analogs dissolved in DMSO

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 7M urea)

-

RNA loading buffer

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing splicing buffer, ATP, CP, and RNase inhibitor.

-

Inhibitor Addition: Add the desired concentration of herboxidiene or DMSO (vehicle control) to the reaction tubes.

-

Initiate Splicing: Add the radiolabeled pre-mRNA substrate and HeLa nuclear extract to the reaction tubes.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 0, 30, 60, 90 minutes).

-

Stop Reaction and Protein Digestion: Stop the reaction by adding a stop solution containing SDS and EDTA, followed by digestion with Proteinase K at 37°C.

-

RNA Extraction: Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Gel Electrophoresis: Resuspend the RNA pellet in loading buffer, denature at 95°C, and separate the splicing products (pre-mRNA, mRNA, lariat (B8276320) intron, intermediates) on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled RNA species by autoradiography or phosphorimaging. Quantify the band intensities to determine the percentage of splicing inhibition.

Order-of-Addition Experiment

This experiment helps to determine the binding kinetics and competition of herboxidiene with other molecules.[3]

Procedure:

-

Pre-incubation (Binding Phase): Incubate the HeLa nuclear extract with the first compound (e.g., active herboxidiene or an inactive analog) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 4°C or 30°C).

-

Competition Phase: Add the second compound (e.g., an excess of an inactive analog or active herboxidiene) to the reaction and incubate for another defined period.

-

Splicing Reaction: Initiate the splicing reaction by adding the radiolabeled pre-mRNA and incubate as described in the in vitro splicing assay protocol.

-

Analysis: Analyze the splicing products to determine if the pre-incubation with the first compound affects the inhibitory activity of the second compound.

Pull-Down Assay to Identify Protein Targets

This general protocol can be adapted to identify proteins that bind to herboxidiene.[13][14][15]

Materials:

-

Herboxidiene analog with a linker for immobilization (e.g., biotinylated herboxidiene)

-

Streptavidin-coated beads

-

Cell lysate (e.g., from HeLa cells)

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

-

Probe Immobilization: Incubate the biotinylated herboxidiene with streptavidin-coated beads to immobilize the compound.

-

Lysate Incubation: Incubate the herboxidiene-bound beads with the cell lysate to allow for protein binding. As a control, use beads without herboxidiene or with an inactive analog.

-

Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, SDS, or by boiling in sample buffer).

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by staining (e.g., Coomassie blue or silver stain). Specific bands of interest can be excised and identified by mass spectrometry. Alternatively, the eluted proteins can be analyzed by Western blotting using antibodies against candidate proteins (e.g., SF3B1).

Visualizations

Signaling Pathways and Logical Relationships

Caption: Spliceosome assembly pathway and the inhibitory action of herboxidiene.

Experimental Workflows

Caption: Workflow for an in vitro splicing assay to test herboxidiene's activity.

References

- 1. scispace.com [scispace.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Pre-mRNA Splicing-Modulatory Pharmacophores: The Total Synthesis of Herboxidiene, a Pladienolide-Herboxidiene Hybrid Analog and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Spliceosome Inhibitor Herboxidiene: A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene, a polyketide natural product, has emerged as a potent antitumor agent through its targeted inhibition of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), Herboxidiene disrupts the early stages of spliceosome assembly. This interference with the fundamental process of gene expression leads to widespread splicing alterations, culminating in cancer cell cycle arrest, induction of apoptosis, and the modulation of key survival signaling pathways. This technical guide provides a comprehensive overview of the biological activity of Herboxidiene in cancer cells, detailing its mechanism of action, effects on cellular processes, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting the Spliceosome

Herboxidiene exerts its anticancer effects by directly targeting the SF3b complex within the spliceosome.[1][2][3] The SF3b complex is crucial for recognizing the branch point sequence (BPS) within introns during the formation of the spliceosome's A complex.[1][2] Herboxidiene, along with other SF3b modulators like Pladienolide B and Spliceostatin A, binds to a pocket on the SF3B1 subunit.[1][3] This binding event is thought to lock the SF3b complex in an open conformation, preventing the conformational changes required for stable U2 snRNP interaction with the intron and subsequent catalytic steps of splicing.[1]

The inhibition of splicing by Herboxidiene is potent, with an in vitro splicing IC50 value of approximately 0.3 µM.[3] This disruption of splicing leads to the accumulation of unspliced pre-mRNAs and the generation of aberrantly spliced transcripts, ultimately triggering downstream cellular stress responses.

Figure 1. Mechanism of Herboxidiene Action.

Effects on Cancer Cell Proliferation and Viability

Herboxidiene demonstrates significant cytotoxic activity against various cancer cell lines. This is a direct consequence of its ability to inhibit the essential process of pre-mRNA splicing, which is vital for the synthesis of proteins required for cell growth and survival.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) of Herboxidiene varies across different cancer cell lines, reflecting potential differences in cellular uptake, metabolism, or dependency on specific splicing events.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | Not explicitly stated, but cytotoxic | [4] |

| B16F10 | Murine Melanoma | Not explicitly stated, but cytotoxic | [5] |

| In vitro splicing | - | ~0.3 | [3] |

Induction of Cell Cycle Arrest

A primary cellular response to the splicing stress induced by Herboxidiene is the arrest of the cell cycle, predominantly at the G1 and G2/M phases. This prevents the propagation of cells with improperly spliced transcripts and allows time for cellular repair or, alternatively, commitment to apoptosis. While specific quantitative data for Herboxidiene-induced cell cycle arrest is limited, studies on other SF3b inhibitors provide a strong indication of the expected effects. For instance, treatment of cancer cells with SF3b inhibitors typically leads to a significant accumulation of cells in the G2/M phase.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation and Stereochemistry of Herboxidiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herboxidiene, a polyketide natural product first isolated from Streptomyces sp. A7847, has garnered significant attention in the scientific community due to its potent and selective herbicidal activity, as well as its promising antitumor properties.[1] Its complex molecular architecture, featuring a tetrahydropyran (B127337) core, a conjugated diene system, and a densely functionalized side chain with nine stereocenters, has made it a challenging target for total synthesis and a fascinating subject for stereochemical investigation. This technical guide provides a comprehensive overview of the key experimental data and methodologies employed in the elucidation of Herboxidiene's structure and the definitive assignment of its stereochemistry.

Structure Elucidation: A Multifaceted Approach

The determination of Herboxidiene's planar structure and relative stereochemistry was a complex undertaking that relied on a combination of spectroscopic analysis, chemical degradation, and ultimately, total synthesis.

Spectroscopic Analysis

Initial structural insights were gleaned from extensive spectroscopic studies, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-resolution mass spectrometry established the molecular formula of Herboxidiene as C₂₅H₄₂O₆.

Table 1: ¹H NMR Spectroscopic Data of Key Herboxidiene Intermediates and Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinyl Iodide 16a | H-1' | 6.27 | s | - |

| H-3 | 4.83 | s | - | |

| H-5 | 4.57 | d | 1.1 | |

| H-6 | 4.41 | s | - | |

| -OCH₃ | 3.68 | s | - | |

| -CH₃ | 1.81 | d | 1.0 | |

| Vinyl Iodide 16b | H-1' | 6.14-6.12 | m | - |

| H-2 | 3.92 | s | - | |

| -OCH₃ | 3.67 | s | - | |

| -CH₃ | 1.71 | s | - | |

| -CH₃ | 0.75 | d | 7.0 | |

| Methyl Ketone 24 | H-3 | 4.89 | s | - |

| H-5 | 4.62 | s | - | |

| H-6 | 4.35 | s | - | |

| -OCH₃ | 3.69 | s | - | |

| -COCH₃ | 2.20 | s | - | |

| Dichloro Cyclopropane 27 | H-1 | 5.02 | t | 4.9 |

| H-8a | 3.55 | dd | 11.4, 7.6 |

Table 2: ¹³C NMR Spectroscopic Data of Key Herboxidiene Intermediates and Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |

| Vinyl Iodide 16a | C-1 | 171.5 |

| C-1' | 145.7 | |

| C-2' | 80.2 | |

| C-2 | 143.8 | |

| C-4 | 110.0 | |

| C-7 | 83.5 | |

| C-6 | 73.9 | |

| -OCH₃ | 51.7 | |

| Vinyl Iodide 16b | C-1 | 171.7 |

| C-1' | 145.7 | |

| C-2' | 77.0 | |

| C-2 | 83.1 | |

| C-4 | 75.0 | |

| -OCH₃ | 51.7 | |

| Methyl Ketone 24 | C=O | 207.5 |

| C-1 | 171.4 | |

| C-2 | 140.8 | |

| C-4 | 109.8 | |

| C-7 | 84.7 | |

| C-6 | 73.4 | |

| -OCH₃ | 51.8 | |

| Dichloro Cyclopropane 27 | C-2 | 102.4 |

| C-7 | 71.4 | |

| C-3 | 65.6 | |

| C-5 | 65.0 | |

| C-4 | 64.8 | |

| C-6 | 63.4 |

Note: The numbering of atoms in the intermediates may not correspond directly to the numbering in the final Herboxidiene structure.

Chemical Degradation

Chemical degradation studies were crucial in the initial stages to break down the complex molecule into smaller, more easily identifiable fragments. While specific detailed protocols for Herboxidiene are not extensively published, typical forced degradation studies involve subjecting the compound to a range of stress conditions to understand its stability and degradation pathways.

Typical Forced Degradation Conditions:

-

Acidic Hydrolysis: Treatment with aqueous acids (e.g., 0.1 M to 1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with aqueous bases (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to oxidizing agents such as hydrogen peroxide (H₂O₂).

-

Photolytic Degradation: Exposure to UV and visible light.

-

Thermal Degradation: Heating the solid or a solution of the compound.

The resulting degradation products are then isolated and their structures determined by spectroscopic methods, providing valuable clues about the connectivity of the parent molecule.

Stereochemistry Determination

The absolute and relative stereochemistry of the nine stereocenters in Herboxidiene was a significant challenge, addressed through a combination of chiroptical measurements, chemical correlation, and ultimately confirmed by total synthesis and crystallographic analysis of synthetic intermediates.

Optical Rotation

The optical activity of Herboxidiene and its synthetic intermediates provided essential information about their chirality. The specific rotation is a fundamental property used to characterize chiral molecules.

Table 3: Specific Rotation Values of Key Herboxidiene Intermediates and Derivatives

| Compound | Specific Rotation [α]D²⁰ | Concentration (c) | Solvent |

| Dichloro Cyclopropane 27 | +32.17 | 0.23 | CHCl₃ |

| Vinyl Iodide 16a | -14.0 | 0.1 | CHCl₃ |

| Vinyl Iodide 16b | -49.1 | 1.0 | CHCl₃ |

| Methyl Ketone 24 | -42.3 | 0.13 | CHCl₃ |

| Di-O-acetyl-D-glucal derivative | -6.1 | 0.13 | CHCl₃ |

| Methyl ketone derivative 26 | -36.2 | 1.0 | CHCl₃ |

Mosher's Ester Analysis

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols. This technique involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomers, the absolute configuration can be deduced. This method was instrumental in assigning the stereochemistry of key alcohol functionalities within the Herboxidiene structure during its total synthesis.

X-ray Crystallography

Key Experimental Protocols

The successful elucidation and confirmation of Herboxidiene's structure were underpinned by a variety of sophisticated experimental techniques.

General Chromatographic and Spectroscopic Methods

-

Flash Column Chromatography: Performed on silica (B1680970) gel (60 Å, 230-400 mesh) to purify synthetic intermediates.

-

Thin-Layer Chromatography (TLC): Carried out on silica gel 60 F254 plates to monitor reaction progress.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded on 400 or 500 MHz spectrometers. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) was commonly used to determine the exact mass and molecular formula of compounds.

Suzuki-Miyaura Cross-Coupling

A key reaction in several total syntheses of Herboxidiene was the Suzuki-Miyaura coupling to form the C9-C10 bond, connecting the tetrahydropyran core to the side chain.

-

Typical Protocol: To a solution of the vinyl iodide and the boronic acid or ester in a suitable solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃ or K₂CO₃) are added. The reaction mixture is then heated until the starting materials are consumed.

Mosher's Ester Analysis Protocol

-

Esterification: The chiral alcohol is treated with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions, typically in the presence of a base like pyridine (B92270) or DMAP, to form the two diastereomeric Mosher esters.

-

Purification: The resulting esters are purified by chromatography.

-

NMR Analysis: ¹H NMR spectra of both diastereomers are recorded.

-

Data Analysis: The chemical shifts of protons on both sides of the carbinol carbon are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated. A consistent positive or negative sign for Δδ on one side of the carbinol and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.

Visualizing the Logic: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and a key synthetic strategy.

References

Herboxidiene: A Technical Whitepaper on its Initial Herbicidal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herboxidiene, a novel polyketide discovered from the fermentation broth of Streptomyces chromofuscus strain A7847, has demonstrated significant potential as a selective herbicide.[1] This document provides a comprehensive overview of the initial herbicidal properties of Herboxidiene, detailing its mechanism of action, selective phytotoxicity, and the experimental methodologies used in its preliminary evaluation.

Core Properties and Mechanism of Action

Herboxidiene is a potent phytotoxic compound that exhibits selective herbicidal activity, particularly against broadleaf weeds, while demonstrating a high degree of safety for monocotyledonous crops such as wheat.[1] Its molecular formula has been determined as C25H42O6. The primary mode of action of Herboxidiene is the inhibition of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing.

Herboxidiene targets the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[2][3] By binding to this complex, Herboxidiene interferes with the early stages of spliceosome assembly, leading to the inhibition of both constitutive and alternative splicing.[4][5] This disruption of mRNA processing results in the accumulation of unspliced pre-mRNAs and ultimately triggers a cascade of cellular stress responses, including cell cycle arrest at the G1 and G2/M phases, leading to plant growth inhibition and death.[2][4] In plants, this splicing inhibition has been shown to activate transcriptional patterns associated with abiotic stress responses.[4][6]

Quantitative Data on Herbicidal Activity

Initial studies highlighted Herboxidiene's potent and selective herbicidal effects. While the complete quantitative data from the original discovery is not fully available, subsequent research has provided specific inhibitory concentrations for model plant species.

| Plant Species | Assay | Parameter | Value | Reference |

| Arabidopsis thaliana | Dose-response | IC50 | 0.37 µM | [7] |

| Arabidopsis thaliana | Dose-response | IC80 | 1.72 µM | [7] |

IC50: The concentration of Herboxidiene that causes 50% inhibition of growth. IC80: The concentration of Herboxidiene that causes 80% inhibition of growth.

Experimental Protocols

The following protocols are based on established methodologies for herbicide evaluation and specific details available from studies on Herboxidiene.

Initial Screening of Herbicidal Activity

This protocol outlines a general method for the initial discovery of herbicidal compounds from microbial fermentation, similar to the process that led to the discovery of Herboxidiene.

-

Microorganism Cultivation: Streptomyces chromofuscus is cultured in a suitable fermentation medium to encourage the production of secondary metabolites.

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

-

Bioassay with Indicator Species: A simple and rapid bioassay is performed using a sensitive indicator plant species, such as duckweed (Lemna minor) or Arabidopsis thaliana, to detect phytotoxic activity.

-

A dilution series of the crude extract is prepared.

-

The indicator plants are grown in a liquid medium or on agar (B569324) plates containing the different concentrations of the extract.

-

Phytotoxicity is assessed visually after a set incubation period by observing signs of growth inhibition, chlorosis (yellowing), or necrosis (tissue death).

-

Post-emergence Herbicidal Efficacy Assay (Greenhouse)

This protocol is designed to evaluate the herbicidal activity of Herboxidiene on weeds after they have germinated and emerged from the soil.

-

Plant Material: A variety of broadleaf and grass weed species are grown in individual pots containing a standard potting mix. A crop species, such as wheat, is also included to assess selectivity.

-

Growth Conditions: Plants are grown in a controlled greenhouse environment with standardized temperature, humidity, and photoperiod.

-

Herbicide Application: Herboxidiene is formulated in a suitable solvent and applied as a foliar spray to the plants at a specific growth stage (e.g., 2-4 leaf stage). A range of application rates is used to determine the dose-response relationship.

-

Evaluation:

-

Visual Injury Assessment: Plants are visually assessed for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

-

Biomass Reduction: At the end of the experiment, the above-ground biomass of the treated plants is harvested, dried, and weighed. The percent reduction in biomass compared to untreated control plants is calculated to determine the Growth Reduction (GR50) value, which is the herbicide rate required to reduce plant biomass by 50%.

-

Pre-emergence Herbicidal Efficacy Assay (Greenhouse)

This protocol assesses the ability of Herboxidiene to control weeds before they emerge from the soil.

-

Experimental Setup: Pots are filled with soil, and seeds of various weed species are sown at a uniform depth.

-

Herbicide Application: Herboxidiene is applied to the soil surface as a spray immediately after seeding.

-

Evaluation:

-

Emergence Count: The number of emerged seedlings is counted at regular intervals.

-

Biomass Assessment: After a predetermined period, the emerged seedlings are harvested, dried, and weighed to determine the effect on early growth.

-

Crop Selectivity and Phytotoxicity Assay (Wheat)

This protocol is specifically designed to evaluate the safety of Herboxidiene on a crop species.

-

Plant Material: Wheat plants are grown under controlled greenhouse conditions.

-

Herbicide Application: Herboxidiene is applied at various rates, including rates significantly higher than those required for weed control (e.g., up to 5.6 kg/hectare as mentioned in the initial study), to determine the margin of safety.[1]

-

Evaluation: Wheat plants are monitored for any signs of phytotoxicity, such as stunting, chlorosis, or malformation. At maturity, yield components (e.g., grain yield, plant height) are measured and compared to untreated control plants.

Visualizations

Caption: Mechanism of Herboxidiene's herbicidal action.

References

- 1. Herboxidiene, a new herbicidal substance from Streptomyces chromofuscus A7847. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial and Natural Metabolites That Inhibit Splicing: A Powerful Alternative for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Herboxidiene triggers splicing repression and abiotic stress responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Herboxidiene triggers splicing repression and abiotic stress responses in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of spliceostatin C, a potent herbicidal compound from a microbe [morressier.com]

The Role of Herboxidiene in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene, a polyketide natural product, has emerged as a potent antitumor agent due to its highly specific mechanism of action targeting the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By inhibiting a critical component of this machinery, Herboxidiene triggers a cascade of events culminating in cell cycle arrest and apoptosis, making it a valuable lead compound in oncology research. This technical guide provides an in-depth examination of Herboxidiene's molecular interactions, its impact on cell cycle progression, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Inhibition of the SF3B1 Subunit

Herboxidiene exerts its potent cytotoxic effects by directly targeting the Splicing Factor 3b (SF3B) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2] The largest subunit of this complex, SF3B1, is the specific molecular target.[1][3]

The process of pre-mRNA splicing involves the precise removal of non-coding introns and the ligation of coding exons. The SF3B complex plays a crucial role in the early stages of spliceosome assembly, specifically in recognizing and binding to the branch point sequence (BPS) of the intron.[4] Herboxidiene and other related small molecules, such as Pladienolide B and Spliceostatin A, bind to a channel within the SF3B1 protein.[5][6] This binding event physically obstructs a necessary conformational change, preventing the SF3B1 "clamp" from closing over the intron's branch helix.[5][6]

The consequence of this inhibition is a stall in the spliceosome assembly pathway, specifically disrupting the transition from the A complex to the B complex.[1] This leads to an accumulation of unspliced or aberrantly spliced pre-mRNAs, which can result in the production of non-functional proteins or trigger nonsense-mediated decay of the mRNA transcripts.[7] It is this widespread disruption of normal gene expression that ultimately leads to cell cycle arrest and apoptosis.[3]

Induction of G1 and G2/M Cell Cycle Arrest

The widespread disruption of splicing caused by Herboxidiene prevents the proper synthesis of key regulatory proteins essential for cell cycle progression. This results in a robust cell cycle arrest, primarily at the G1 and G2/M checkpoints.[1]

G1 Phase Arrest: The transition from G1 to S phase is a critical control point, governed by the activity of cyclin-dependent kinases (CDKs), particularly CDK4, CDK6, and CDK2. The activity of these kinases is, in turn, regulated by cyclins (e.g., Cyclin D, Cyclin E) and CDK inhibitors (e.g., p21/Cip1, p27/Kip1).[8][9] By inhibiting the splicing of pre-mRNAs for these and other crucial regulatory proteins, Herboxidiene effectively halts the cell's progression into the DNA synthesis (S) phase. For example, mis-splicing of Cyclin D1 mRNA would lead to reduced protein levels, preventing the formation of active Cyclin D1/CDK4/6 complexes, which are necessary to phosphorylate the retinoblastoma protein (Rb) and initiate the G1/S transition.

Apoptosis: The accumulation of mis-spliced mRNA and non-functional proteins, coupled with the cell cycle blockade, can trigger cellular stress pathways that lead to programmed cell death, or apoptosis.[3] This is a common outcome for cells with irreparable damage, preventing the proliferation of dysfunctional cells.

Quantitative Data on Herboxidiene Activity

The potency of Herboxidiene and its synthetic derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays.

Table 1: In Vitro Splicing Inhibition IC50 Values

This table summarizes the concentration of Herboxidiene and its analogs required to inhibit 50% of splicing activity in a cell-free nuclear extract assay.

| Compound | Modification | Splicing IC50 (µM) | Reference |

| Herboxidiene (1) | Parent Compound | 0.3 | [5] |

| Analog (3) | C6 desmethyl | ~0.3 | [5] |

| Analog (4) | C6 methylene | ~0.3 | [5] |

| C-6 alkene derivative (12) | C6 alkene substitution | 0.4 | [1] |

| C-6 (R)-methyl derivative (13) | C6 (R)-methyl substitution | 2.5 | [1] |

| C-6 cyclopropyl (B3062369) derivative (14) | C6 cyclopropyl substitution | 5.2 | [1] |

Data indicates that modifications at the C6 position can significantly impact inhibitory potency, though some changes are well-tolerated.[1][5]

Table 2: Cytotoxicity IC50 Values in Human Cancer Cell Lines

This table shows the concentration of Herboxidiene required to inhibit the growth of various cancer cell lines by 50%.

| Cell Line | Cancer Type | Cytotoxicity IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 30 | [10] |

| 4T-1 | Breast Cancer | 40 | [10] |

| B16F10 | Murine Melanoma | Effective Cytotoxicity | [11] |

Note: Herboxidiene demonstrates potent cytotoxic activity against a range of cancer cell types.[10][11]

Key Experimental Protocols

In Vitro Splicing Assay

This assay measures the ability of a compound to inhibit the splicing of a radiolabeled pre-mRNA substrate in a nuclear extract.

Methodology:

-

Prepare Nuclear Extract: Isolate nuclear extracts from a suitable cell line (e.g., HeLa cells) that are active for splicing.

-

Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate (e.g., from an adenovirus major late promoter) incorporating a radiolabeled nucleotide (e.g., [α-³²P]UTP).

-

Splicing Reaction:

-

Set up reaction tubes containing HeLa nuclear extract, ATP, and buffer solution.

-

Add varying concentrations of Herboxidiene or a vehicle control (e.g., DMSO).

-

Incubate at 30°C for a specified time (e.g., 10 minutes) to allow inhibitor binding.[5]

-

Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

-

Continue incubation at 30°C for a defined period (e.g., 30-90 minutes).[5]

-

-

RNA Extraction and Analysis:

-

Stop the reaction and extract the RNA using a phenol/chloroform procedure.

-

Analyze the RNA products via denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

Data Interpretation:

-

Visualize the radiolabeled RNA bands (pre-mRNA, splicing intermediates, and mature mRNA) using autoradiography.

-

Quantify the band intensities to determine the percentage of splicing inhibition relative to the control.

-

Calculate the IC50 value by plotting inhibition versus compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of a cell population across the different phases of the cell cycle after treatment with Herboxidiene.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, WI-38) at an appropriate density.

-

Treat cells with various concentrations of Herboxidiene or a vehicle control for a specified duration (e.g., 24-48 hours).

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent.

-

Crucially, the solution must also contain RNase A to digest cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.

-

Incubate at room temperature in the dark for at least 30 minutes.[12]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission fluorescence.[13]

-

Collect data from at least 10,000-20,000 cells per sample.

-

-

Data Interpretation:

-

Generate a histogram of fluorescence intensity versus cell count.

-

Cells in G0/G1 phase will have a 2N DNA content and show a distinct peak at a lower fluorescence intensity.

-

Cells in G2/M phase will have a 4N DNA content and form a second peak at approximately double the fluorescence intensity of the G1 peak.

-

Cells in the S phase (DNA synthesis) will have a DNA content between 2N and 4N and will appear between the G1 and G2/M peaks.

-

Specialized software is used to quantify the percentage of cells in each phase of the cell cycle.

-

Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Herboxidiene for a predetermined time (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the purple solution on a microplate reader at the appropriate wavelength (e.g., ~570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC50 value.

Conclusion and Future Directions

Herboxidiene is a powerful tool for studying the fundamental process of pre-mRNA splicing and a promising scaffold for the development of novel anticancer therapeutics. Its well-defined mechanism of action—the inhibition of the SF3B1 spliceosome subunit—leads directly to the disruption of gene expression and subsequent G1/G2/M cell cycle arrest.[1] The frequent mutation of spliceosome components, including SF3B1, in various cancers such as myelodysplastic syndromes and chronic lymphocytic leukemia, suggests a potential therapeutic window for SF3B1 inhibitors.[14][15] Future research will likely focus on designing Herboxidiene analogs with improved pharmacological properties and exploring synergistic combinations with other anticancer agents to enhance therapeutic efficacy.[1][16]

References

- 1. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]

- 10. Re2O7-Mediated Dehydrative Cyclization Reactions: Total Synthesis of Herboxidiene and Its 12-Desmethyl Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 13. Procedure and precautions of cell cycle detection [elabscience.com]

- 14. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Polyketide Biosynthesis of Herboxidiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene, a potent polyketide natural product isolated from Streptomyces chromofuscus, has garnered significant interest within the scientific community due to its diverse biological activities, including herbicidal, anti-cholesterol, and antitumor properties.[1][2] Its complex chemical architecture, featuring a tetrahydropyran (B127337) ring and a conjugated diene side chain, arises from a fascinating modular polyketide synthase (PKS) assembly line and a series of post-PKS modifications. This technical guide provides an in-depth exploration of the polyketide biosynthesis of Herboxidiene, detailing the genetic organization of the biosynthetic gene cluster, the enzymatic machinery involved, and the proposed biosynthetic pathway. Furthermore, this guide presents available quantitative data on Herboxidiene production, generalized experimental protocols for key analytical techniques, and visual diagrams of the core biosynthetic processes to serve as a comprehensive resource for researchers in natural product biosynthesis and drug development.

The Herboxidiene Biosynthetic Gene Cluster

The genetic blueprint for Herboxidiene biosynthesis is located within a 53-kb contiguous DNA region in Streptomyces chromofuscus ATCC 49982.[1][3][4] This biosynthetic gene cluster (BGC) orchestrates the assembly and tailoring of the Herboxidiene molecule. The organization of the genes within this cluster is crucial for understanding the programmed biosynthesis of this complex polyketide.

Genetic Organization

The Herboxidiene BGC comprises a set of genes designated herA through herG. These genes encode the polyketide synthase (PKS) enzymes, tailoring enzymes responsible for post-PKS modifications, and a putative regulatory protein. The organization of these genes is depicted in the diagram below.

Gene Functions

The functions of the individual genes within the Herboxidiene BGC have been assigned based on sequence homology and gene inactivation studies.[1][3]

-

herA : Located upstream of the biosynthetic genes, herA is proposed to be a pathway-specific regulatory gene.[3] The protein HerA belongs to the LacI family of transcriptional regulators and contains a ligand-binding domain, suggesting its role in controlling the expression of the other her genes.[1][3]

-

herB, herC, herD : These three genes encode the large, modular Type I polyketide synthase responsible for the assembly of the nonaketide backbone of Herboxidiene.[3]

-

herE : This gene encodes a putative epoxidase, which is believed to be responsible for the epoxidation of the C-14/C-15 double bond in a late-stage biosynthetic step.[1]

-

herF : herF is predicted to encode an O-methyltransferase that catalyzes the methylation of the hydroxyl group at C-17.[1]

-

herG : This gene is homologous to cytochrome P450 monooxygenases and is proposed to catalyze the hydroxylation at C-18 of the polyketide chain.[1][3]

The Herboxidiene Polyketide Synthase

The core of Herboxidiene biosynthesis is the multi-enzyme complex known as a Type I polyketide synthase (PKS). This molecular assembly line is responsible for the iterative condensation of small carboxylic acid units to form the polyketide chain.

PKS Module and Domain Organization

The Herboxidiene PKS is composed of a loading module and eight extension modules distributed across the three proteins HerB, HerC, and HerD.[3] Each module contains a specific set of enzymatic domains that catalyze one round of chain elongation and modification. The minimal domains in each module are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are present in specific modules to modify the β-keto group of the growing chain.[3]

The loading module is unique in that it contains a ketosynthase domain with a glutamine residue in place of the active site cysteine (KSQ). This domain is responsible for decarboxylating methylmalonyl-ACP to generate the propionyl-ACP starter unit for polyketide synthesis.[5]

Proposed Biosynthetic Pathway of Herboxidiene

The biosynthesis of Herboxidiene begins with the formation of the polyketide chain by the PKS, followed by a series of tailoring reactions to yield the final natural product. An intermediate in this pathway, 18-deoxy-herboxidiene, has been isolated from the fermentation broth of S. chromofuscus.[1][4]

The proposed steps are as follows:

-

Initiation : The PKS is primed with a propionyl-CoA starter unit.

-

Elongation : The polyketide chain is iteratively elongated through the condensation of malonyl-CoA and methylmalonyl-CoA extender units by the eight extension modules of the PKS. The β-keto groups are selectively modified by the KR, DH, and ER domains within each module.

-

Release and Cyclization : The completed nonaketide chain is released from the PKS. A spontaneous intramolecular cyclization is thought to form the characteristic tetrahydropyran ring.[3]

-

Post-PKS Modifications : The cyclized intermediate undergoes a series of tailoring reactions:

-

Epoxidation : HerE catalyzes the epoxidation at the C-14/C-15 double bond.[1]

-

O-Methylation : HerF methylates the hydroxyl group at C-17.[1]

-

Hydroxylation : HerG, a cytochrome P450 monooxygenase, hydroxylates the C-18 position to yield the final product, Herboxidiene.[1][3] The isolation of 18-deoxy-herboxidiene supports this final hydroxylation step.[1]

-

Quantitative Data on Herboxidiene Production

The production of Herboxidiene can be influenced by fermentation conditions. The following table summarizes reported yields of Herboxidiene from Streptomyces chromofuscus ATCC 49982 under different fermentation strategies.

| Fermentation Strategy | Key Parameters | Herboxidiene Yield (g/L) | Reference |

| Batch Fermentation | Medium supplemented with glycerol | 0.74 | [2] |

| Fed-batch Fermentation | Feeding at 36 hours in glycerol-supplemented medium | 1.08 | [2] |

| Metabolic Engineering | Overexpression of afsR-sp in glycerol-supplemented medium | 2.849 | [6] |

Note on Enzyme Kinetics: As of the compilation of this guide, specific enzyme kinetic parameters (Km, kcat, Vmax) for the Herboxidiene biosynthetic enzymes (HerB-G) are not publicly available. The following table provides a template for such data, which would be invaluable for quantitative modeling and metabolic engineering efforts.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) |

| HerE (Epoxidase) | Precursor Intermediate | Data not available | Data not available | Data not available |

| HerF (O-Methyltransferase) | Precursor Intermediate, SAM | Data not available | Data not available | Data not available |

| HerG (Hydroxylase) | 18-deoxy-herboxidiene, NADPH | Data not available | Data not available | Data not available |

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of Herboxidiene biosynthesis. These are intended as a starting point and may require optimization for specific laboratory conditions.

Fermentation of Streptomyces chromofuscus for Herboxidiene Production

This protocol describes a typical batch fermentation process for producing Herboxidiene.

Materials:

-

Streptomyces chromofuscus ATCC 49982

-

Seed medium (e.g., ISP Medium 2)

-

Production medium (e.g., Medium No. 6A6 supplemented with glycerol)[6]

-

Baffled flasks

-

Shaking incubator

-

Centrifuge

-

Ethyl acetate

-

Rotary evaporator

Procedure:

-

Inoculate a suitable seed medium with a stock culture of S. chromofuscus.

-

Incubate the seed culture at 28°C with shaking (e.g., 235 rpm) for 36-48 hours.

-

Inoculate the production medium with the seed culture (e.g., 5% v/v).

-

Incubate the production culture at 28°C with shaking for 7-8 days.

-

Harvest the culture broth by centrifugation to separate the mycelia from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

HPLC Analysis of Herboxidiene

This protocol provides a general method for the detection and quantification of Herboxidiene from fermentation extracts.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid)

-

Herboxidiene standard

-

Methanol

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the C18 column with the mobile phase.

-

Prepare a standard curve using known concentrations of the Herboxidiene standard.

-

Dissolve the crude extract from the fermentation in methanol.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Elute the compounds using an appropriate gradient of acetonitrile in water.

-

Monitor the absorbance at a suitable wavelength (e.g., 236 nm).

-

Identify the Herboxidiene peak by comparing the retention time with the standard.

-

Quantify the amount of Herboxidiene by integrating the peak area and comparing it to the standard curve.

In Vitro Enzyme Assay for Tailoring Enzymes (General Protocol)

This generalized protocol can be adapted for the in vitro characterization of the Herboxidiene tailoring enzymes (HerE, HerF, and HerG).

Materials:

-

Purified recombinant enzyme (HerE, HerF, or HerG)

-

Substrate (the appropriate biosynthetic intermediate)

-

Cofactors (e.g., NADPH for P450s, S-adenosylmethionine for methyltransferases)

-

Reaction buffer

-

Quenching solution (e.g., acid or organic solvent)

-

Analytical instrument (e.g., HPLC-MS)

Procedure:

-

Set up the reaction mixture containing the reaction buffer, purified enzyme, and the appropriate substrate.

-

Initiate the reaction by adding the required cofactor.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a quenching solution.

-

Extract the product with an organic solvent.

-

Analyze the reaction mixture by HPLC-MS to detect the formation of the product. The product can be identified by its mass and comparison to known standards or by structural elucidation.

Conclusion and Future Perspectives

The elucidation of the Herboxidiene biosynthetic pathway has provided a solid foundation for understanding the enzymatic logic behind the construction of this complex and biologically important molecule. The identification of the gene cluster and the characterization of the PKS and tailoring enzymes open up exciting avenues for future research. Metabolic engineering of the S. chromofuscus host strain has already shown promise for significantly increasing Herboxidiene titers.[6] Further exploration of combinatorial biosynthesis approaches, by swapping PKS modules or introducing heterologous tailoring enzymes, could lead to the generation of novel Herboxidiene analogs with improved therapeutic properties.[2] A deeper understanding of the regulatory mechanisms governed by HerA will be crucial for optimizing Herboxidiene production. Moreover, detailed biochemical and structural studies of the individual biosynthetic enzymes will provide valuable insights into their catalytic mechanisms and substrate specificities, paving the way for rational engineering and chemoenzymatic synthesis of this promising natural product.

References

- 1. Herboxidiene biosynthesis, production, and structural modifications: prospect for hybrids with related polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancement of herboxidiene production in Streptomyces chromofuscus ATCC 49982 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of the Broadly-Specific O-Methyl-transferase JerF from the Late Stages of Jerangolid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

Physicochemical Properties of Herboxidiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene is a polyketide natural product first isolated from Streptomyces chromofuscus.[1] It has garnered significant attention in the scientific community due to its potent and selective herbicidal activity, as well as its promising anti-tumor properties. This technical guide provides a comprehensive overview of the physicochemical properties of Herboxidiene, its mechanism of action as a spliceosome inhibitor, and detailed protocols for key biological assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of Herboxidiene and its analogs for therapeutic applications.

Physicochemical Properties

Herboxidiene is a structurally complex molecule with a unique chemical profile that dictates its biological activity and formulation considerations. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of Herboxidiene

| Property | Value | Source |

| Molecular Formula | C₂₅H₄₂O₆ | [1] |

| Molecular Weight | 438.605 g/mol | [1][2] |

| Melting Point | Not experimentally determined (Computed values may be available) | N/A |

| Boiling Point | Not experimentally determined (Computed values may be available) | N/A |

| Solubility | Soluble in polar solvents such as water, ethanol, n-butanol, acetone, and DMSO. Insoluble in non-polar solvents like hexane.[2] | [2] |

| pKa | Not experimentally determined (Computed values may be available) | N/A |

| Appearance | White solid (typical for purified polyketides) | General Knowledge |

| CAS Number | 142861-00-5 | [1] |

Note: Many of the physical properties such as melting and boiling points have been computationally predicted rather than experimentally determined in the available literature.

Mechanism of Action: Spliceosome Inhibition

Herboxidiene exerts its potent anti-tumor effects by targeting the spliceosome, a large and dynamic ribonucleoprotein complex essential for the splicing of pre-messenger RNA (pre-mRNA) in eukaryotic cells.

Targeting the SF3b Complex

The primary molecular target of Herboxidiene is the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome.[3] Specifically, Herboxidiene binds to a subunit of SF3b, interfering with its function during the early stages of spliceosome assembly. This binding event prevents the proper recognition of the branch point sequence within the intron, a critical step for the initiation of splicing.[4]

Inhibition of Pre-mRNA Splicing

By disrupting the function of the SF3b complex, Herboxidiene effectively stalls the splicing process. This leads to an accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts. The inhibition of splicing is a critical event that triggers downstream cellular responses.

Induction of Cell Cycle Arrest and Apoptosis

The disruption of normal splicing patterns has profound consequences for the cell, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). Herboxidiene has been shown to induce cell cycle arrest at both the G1 and G2/M phases.[3] This is likely a consequence of the mis-splicing of critical cell cycle regulatory genes. For instance, the accumulation of the cell cycle inhibitor p27 has been observed following Herboxidiene treatment.[2] The sustained cell cycle arrest and accumulation of aberrant proteins trigger the intrinsic apoptotic pathway, leading to the elimination of the cancer cells.

Signaling Pathway of Herboxidiene's Anti-Tumor Activity

References

Methodological & Application

Total Synthesis of Herboxidiene: A Methodological Overview with Detailed Protocols

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Herboxidiene, a potent polyketide natural product isolated from Streptomyces chromofuscus, has garnered significant attention in the scientific community for its selective phytotoxicity and, more importantly, its antitumor activity.[1] This activity stems from its function as a spliceosome inhibitor, specifically targeting the SF3B subunit.[2][3][4] Its complex molecular architecture, featuring a stereochemically rich tetrahydropyran (B127337) core and a conjugated diene side chain, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the key methodologies developed for the total synthesis of Herboxidiene, complete with experimental protocols for pivotal reactions and a summary of quantitative data from various synthetic campaigns.

Retrosynthetic Analysis and Key Strategies

The total synthesis of Herboxidiene has been approached by several research groups, each employing unique strategies to tackle its structural complexity. A common theme in many syntheses is a convergent approach, disconnecting the molecule into two main fragments: the tetrahydropyran core and the polyketide side chain. The crucial C9-C10 diene linkage is typically forged in the later stages of the synthesis.

A representative retrosynthetic analysis is depicted below, highlighting the major bond disconnections that lead to key building blocks.

Caption: General Retrosynthetic Strategy for Herboxidiene.

Key strategic bond disconnections often focus on:

-

C9-C10 Bond: Formation of the conjugated diene via cross-coupling reactions is a widely adopted strategy.[1][5]

-

Tetrahydropyran Ring: Various methods have been developed for the construction of this core unit, including [5+1] annulation, oxa-Michael cyclization, and inverse electron-demand Diels-Alder reactions.[1][6][7]

-

Stereocenter Installation: The numerous stereocenters are typically installed using substrate-controlled or reagent-controlled reactions such as asymmetric crotylations, aldol (B89426) reactions, and directed epoxidations.[1][5]

Comparative Data of Selected Total Syntheses

The efficiency of different synthetic routes can be compared by examining key metrics such as the number of steps and the overall yield. Below is a summary of these parameters for some of the reported total syntheses of Herboxidiene.

| Research Group | Longest Linear Sequence (Steps) | Overall Yield (%) | Key C9-C10 Coupling | Key Pyran Formation | Reference |

| Panek (2007) | 16 | Not explicitly stated, but convergent | Silicon-based sp2-sp2 cross-coupling | [4+2]-annulation | [5] |

| Forsyth (2008) | Not explicitly stated | Improved yields reported | Suzuki cross-coupling | Lactonization | [1] |

| Pellicena et al. (2011) | Not explicitly stated | Not explicitly stated | Suzuki coupling | Oxa-Michael cyclization | [7] |

| Mohapatra & Thirupathi (2016) | Not explicitly stated | Not explicitly stated | Gold-catalyzed Hosomi-Sakurai type reaction | Not explicitly stated | [8] |

Detailed Experimental Protocols

The following protocols are representative of the key transformations employed in the total synthesis of Herboxidiene and its analogs.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C9-C10 Diene Formation

This protocol describes the coupling of a vinyl iodide (representing the tetrahydropyran fragment) with a vinyl boronate (representing the side chain) to construct the characteristic (E,E)-diene of Herboxidiene.[2][3][4]

Materials:

-

Vinyl iodide fragment (1.0 equiv)

-

Pinacol (B44631) boronate fragment (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide fragment, the pinacol boronate fragment, and Cs₂CO₃.

-

Add anhydrous THF to the flask.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the mixture to 55 °C and stir for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the coupled product.

Yields: Reported yields for this type of coupling in the synthesis of Herboxidiene derivatives are typically in the range of 44-51%.[3][4]

Protocol 2: Silicon-Based Cross-Coupling (Panek Synthesis)

This protocol outlines a silicon-based cross-coupling reaction as an alternative to the Suzuki-Miyaura reaction for the formation of the C9-C10 diene.[5]

Materials:

-

Vinylsilane fragment (1.0 equiv)

-

Vinyl iodide fragment (1.2 equiv)

-

Tetrabutylammonium fluoride (B91410) (TBAF) (2.2 equiv)

-

Allylpalladium chloride dimer [[AllylPdCl]₂] (catalytic amount)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the vinylsilane fragment in the anhydrous solvent.

-

Add TBAF to activate the vinylsilane and stir for a short period.

-

In a separate flask, add the vinyl iodide fragment and the palladium catalyst.

-

Transfer the activated vinylsilane solution to the flask containing the vinyl iodide and catalyst.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, work up the reaction by quenching with water and extracting with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired diene product.

Protocol 3: Hydroxyl-Directed Epoxidation of the Side Chain

This protocol describes the stereoselective epoxidation of a bishomoallylic alcohol on the side chain, a key step in establishing the correct stereochemistry of the final product.[5][8]

Materials:

-

Bishomoallylic alcohol precursor (1.0 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH) (1.5 equiv)

-

Vanadyl acetylacetonate (B107027) [VO(acac)₂] (0.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of the bishomoallylic alcohol in anhydrous CH₂Cl₂ at -15 °C, add powdered 4 Å molecular sieves.

-

Add VO(acac)₂ to the suspension.

-

Add t-BuOOH dropwise while maintaining the temperature at -15 °C.

-

Stir the reaction mixture at this temperature and monitor by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Allow the mixture to warm to room temperature and stir until the color of the organic layer becomes pale yellow.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude epoxide by flash column chromatography.

Yields: This directed epoxidation is reported to proceed with high diastereoselectivity, providing a single diastereomer in yields around 38-48%.[5][9]

Mechanism of Action: Spliceosome Inhibition

Herboxidiene exerts its potent antitumor effects by targeting the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[4][6] Specifically, it binds to the SF3B subunit of the U2 small nuclear ribonucleoprotein (snRNP).[2][10] This interaction inhibits the splicing process at an early stage, preventing the formation of the A-complex spliceosome.[10] The disruption of pre-mRNA splicing leads to cell cycle arrest and ultimately apoptosis in cancer cells.[3][4]

Caption: Herboxidiene's Mechanism of Action via Spliceosome Inhibition.

The continued exploration of Herboxidiene's total synthesis and the development of its analogs remain a significant area of research. These efforts not only push the boundaries of modern synthetic organic chemistry but also provide valuable molecular probes to study the intricate process of pre-mRNA splicing and develop novel anticancer therapeutics.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. escholarship.org [escholarship.org]

- 4. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Herboxidiene/GEX 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Total synthesis of (+)-herboxidiene from two chiral lactate-derived ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Total synthesis of herboxidiene, a complex polyketide from Streptomyces species A7847 | Semantic Scholar [semanticscholar.org]

- 9. Re2O7-Mediated Dehydrative Cyclization Reactions: Total Synthesis of Herboxidiene and Its 12-Desmethyl Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Herboxidiene Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Herboxidiene and its derivatives. Herboxidiene is a potent natural product that exhibits significant antitumor activity by targeting the SF3B subunit of the spliceosome, a critical component of the pre-mRNA splicing machinery.[1][2][3] The modulation of pre-mRNA splicing is a promising therapeutic strategy in oncology, making Herboxidiene and its analogs attractive candidates for drug discovery and development.[3]

This document offers detailed protocols for the chemical synthesis of Herboxidiene derivatives, focusing on key chemical transformations. Furthermore, it outlines standard procedures for evaluating the biological activity of these compounds, including in vitro splicing inhibition and cytotoxicity assays.

Chemical Synthesis of Herboxidiene Derivatives

The total synthesis of Herboxidiene and its analogs is a complex undertaking that has been achieved by several research groups.[1][4] A common strategy for creating derivatives involves the modification of the C-6 position of the Herboxidiene core. This approach allows for the exploration of the structure-activity relationship (SAR) and the development of analogs with improved potency and drug-like properties.[1] A key reaction in many of these synthetic routes is the Suzuki-Miyaura cross-coupling, which facilitates the connection of the two main fragments of the molecule.[1][5]

Experimental Protocols

General Laboratory Procedures: All reactions should be carried out under an inert atmosphere, such as nitrogen or argon, using oven-dried glassware and anhydrous solvents. Magnetic stirring is typically used for all reactions. Solvents like dichloromethane (B109758) and triethylamine (B128534) should be distilled from calcium hydride, while tetrahydrofuran, diethyl ether, and benzene (B151609) should be distilled from sodium/benzophenone. All other solvents should be of HPLC grade. Flash column chromatography is performed using silica (B1680970) gel (60–200 mesh), and thin-layer chromatography is carried out on silica gel plates (60 F-254).[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction [1]

This protocol describes the coupling of a vinyl iodide fragment with a pinacol (B44631) boronate fragment, a key step in the assembly of the Herboxidiene backbone.

-

Reagents and Materials:

-

Vinyl iodide (e.g., 16a)

-

Pinacol boronate (e.g., 17)

-

Pd(PPh₃)₄ (5 mol%)

-

Cs₂CO₃

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of vinyl iodide (1 equivalent) and pinacol boronate (1.2 equivalents) in anhydrous THF, add Cs₂CO₃ (2 equivalents).

-

Purge the mixture with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

-

Heat the reaction mixture at a temperature ranging from 23 °C to 55 °C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the coupled product.

-

Protocol 2: Directed Epoxidation [1][2]

This protocol details the stereoselective epoxidation of a homoallylic alcohol, a crucial step for installing the epoxide functionality.

-

Reagents and Materials:

-